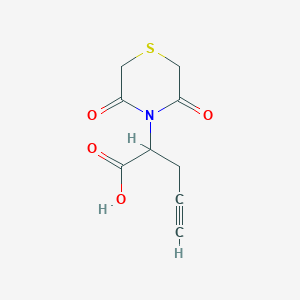
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a dioxaborolane moiety, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzofuran derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a benzofuran boronic acid is reacted with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .
化学反応の分析
Types of Reactions
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids or ketones, while reduction can produce benzofuran alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, onto the benzofuran ring .
科学的研究の応用
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
作用機序
The mechanism of action of 2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects . The dioxaborolane moiety can also participate in chemical reactions, such as forming covalent bonds with target molecules, enhancing the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
Benzofuran: A simpler benzofuran derivative without the dioxaborolane moiety, known for its biological activities.
Benzothiophene: A sulfur-containing analog of benzofuran with similar biological activities.
Benzofuran-2-carboxylic acid: A benzofuran derivative with a carboxylic acid group, used in various chemical and biological studies.
Uniqueness
2-(Benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct chemical properties and reactivity. This moiety enhances the compound’s ability to participate in various chemical reactions, making it a valuable building block in organic synthesis and a potential lead compound for drug development .
特性
分子式 |
C15H19BO3 |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
2-(1-benzofuran-3-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10H,9H2,1-4H3 |
InChIキー |
ZVNCBRKXMRSTRI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=COC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


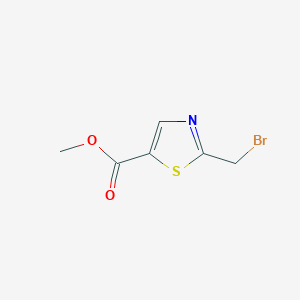
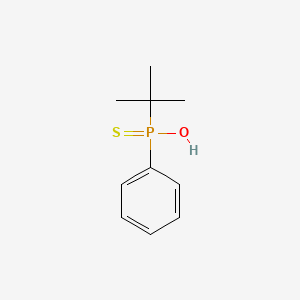
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
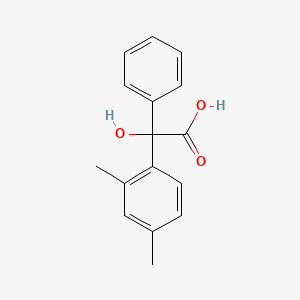
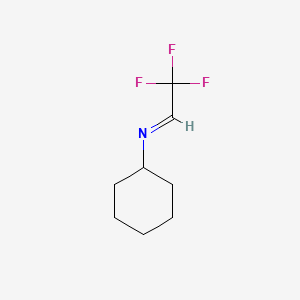
![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
